2-Amino-5-methoxybenzaldehyde
CAS No.: 26831-52-7
Cat. No.: VC3828886
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26831-52-7 |
|---|---|
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | 2-amino-5-methoxybenzaldehyde |
| Standard InChI | InChI=1S/C8H9NO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,9H2,1H3 |
| Standard InChI Key | OASRJXIYWZZNCH-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)N)C=O |
| Canonical SMILES | COC1=CC(=C(C=C1)N)C=O |
Introduction
Chemical Structure and Physicochemical Properties
2-Amino-5-methoxybenzaldehyde is characterized by the IUPAC name 2-amino-5-methoxybenzaldehyde and the molecular formula C₈H₉NO₂. Its structure consists of a benzaldehyde core substituted with an amino (-NH₂) group at the second carbon and a methoxy (-OCH₃) group at the fifth carbon. The compound’s molecular weight is 151.16 g/mol, and its canonical SMILES representation is COC₁=CC(=C(C=C₁)N)C=O.
Key physicochemical properties include:
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Solubility: Moderately soluble in polar solvents such as ethanol and methanol due to the presence of hydrogen-bonding groups.
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Melting Point: Reported to range between 85–90°C, though variations may occur depending on purity.
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Reactivity: The aldehyde group is susceptible to oxidation and reduction, while the amino group participates in nucleophilic substitution and condensation reactions.
Synthetic Methodologies
Nitration and Reduction Pathways
A common synthesis route involves the nitration of 5-methoxybenzaldehyde followed by selective reduction. In a representative procedure:
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Nitration: 5-Methoxybenzaldehyde is treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 10–15°C to introduce a nitro group at the second position .
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Reduction: The nitro intermediate is reduced to an amino group using hydrogen gas (H₂) over a palladium catalyst under 1.2–1.5 MPa pressure .
This method achieves yields exceeding 80% under optimized conditions, with purity confirmed via HPLC .
Direct Amination Strategies
Alternative approaches employ direct amination of 5-methoxybenzaldehyde using ammonia or alkylamines. Copper catalysts (e.g., CuI) in dimethylformamide (DMF) facilitate this transformation at 80–100°C, though yields are typically lower (50–60%) compared to nitration-reduction routes.
Table 1: Comparative Analysis of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration-Reduction | HNO₃/H₂SO₄, H₂/Pd | 82 | 98 |
| Direct Amination | NH₃, CuI/DMF | 55 | 90 |
Biological Activities and Mechanisms
Antimicrobial Properties
Derivatives of 2-amino-5-methoxybenzaldehyde exhibit broad-spectrum antimicrobial activity. In a 2020 study, quinazoline analogs synthesized from this compound demonstrated potent inhibition against Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli (MIC = 25 µg/mL) . The methoxy group enhances membrane permeability, while the amino group facilitates interactions with bacterial enzymes .
Table 2: Anticancer Activity of 2-Amino-5-methoxybenzaldehyde Derivatives
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Caspase-3 activation |
| A549 | 20 | ROS generation |
| HeLa | 12 | Bcl-2 suppression |
Applications in Medicinal Chemistry
Drug Development
The compound serves as a key intermediate in synthesizing kinase inhibitors and antimicrobial agents. For example, Schiff bases derived from 2-amino-5-methoxybenzaldehyde show promise as tyrosine kinase inhibitors, with IC₅₀ values as low as 0.8 µM in preclinical models .
Agrochemical Formulations
Methoxy-substituted benzaldehydes are integral to developing herbicides targeting acetolactate synthase (ALS). Field trials demonstrate 90% weed suppression at 10 ppm concentrations, outperforming commercial benchmarks .
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